molecular formula C12H8Cl2N2 B072757 4,4'-Dichloroazobenzene CAS No. 1602-00-2

4,4'-Dichloroazobenzene

Cat. No.: B072757
CAS No.: 1602-00-2
M. Wt: 251.11 g/mol
InChI Key: XHQLXCFUPJSGOE-UHFFFAOYSA-N
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Description

4,4'-Dichloroazobenzene is a useful research compound. Its molecular formula is C12H8Cl2N2 and its molecular weight is 251.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59160. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrochemical Reduction of Chloronitrobenzenes : DAB is a primary electrolysis product in the electrochemical reduction of chloronitrobenzenes, particularly p-chloronitrobenzene (p-CNB). This process yields useful compounds like chlorinated azo-benzenes (Huang et al., 2019).

  • Oxidation Catalyzed by Myeloperoxidase : DAB may form during the oxidation of 4-chloroaniline catalyzed by myeloperoxidase, a process that contrasts with chloroperoxidase-catalyzed reactions (Bakkenist, Plat, & Wever, 1981).

  • Interactions with Montmorillonites : DAB is formed as a condensation product when 4-chloroaniline interacts with ion-exchanged montmorillonites. This process is influenced by the choice of exchangeable cation and suggests a chemical origin for DAB in soils (Kowalska & Cocke, 1998).

  • Liquid Crystalline Behavior : DAB derivatives, such as 4-[(4-chlorobenzyl)oxy]-3,4′-dichloroazobenzene, exhibit liquid crystalline properties, which have been studied using various analytical techniques (Moanță et al., 2010).

  • Ozonation of Anilines : DAB is identified as a by-product in the ozonation of aniline and p-chloroaniline solutions, highlighting its role in the degradation of these compounds in water treatment processes (Sarasa et al., 2002).

  • Pesticide Transformation : DAB is also formed in the degradation of certain herbicides in soil, indicating its potential environmental impact (Bartha & Pramer, 1967).

Mechanism of Action

Target of Action

Azobenzenes, the class of organic molecules to which 4,4’-dichloroazobenzene belongs, are known for their versatile photoswitchable properties . They are often used in the development of light-responsive “smart” materials .

Mode of Action

The mode of action of 4,4’-Dichloroazobenzene is primarily based on its light-induced isomerization. Azobenzenes can switch between a linear, thermodynamically stable trans isomer, and a bent, metastable cis isomer upon light absorption . This photoisomerization-induced geometrical change affects the electron distribution of azobenzenes, thereby influencing their affinity to certain chemical species .

Biochemical Pathways

Azobenzenes are known to be involved in diverse fields of applications, such as sensing, photonics, microfabrication, electronics, and biology , suggesting that they may interact with a variety of biochemical pathways.

Pharmacokinetics

It has a molecular weight of 251.111 Da , and its density is approximately 1.3±0.1 g/cm³ . The compound has a boiling point of 375.2±27.0 °C and a flash point of 180.7±23.7 °C . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The unique light-induced isomerization of azobenzenes can dynamically control material properties and biological phenomena , suggesting that 4,4’-Dichloroazobenzene may have similar effects.

Action Environment

The action, efficacy, and stability of 4,4’-Dichloroazobenzene can be influenced by various environmental factors. For instance, the light-induced isomerization of azobenzenes is dependent on the presence and intensity of light . Additionally, the compound’s solubility in water is relatively low , which could affect its distribution and action in aqueous environments

Safety and Hazards

4,4’-Dichloroazobenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible dust and can cause serious eye damage/eye irritation. It is also classified as a Category 1B carcinogen . Fine dust dispersed in air may ignite, and thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

Azobenzenes, including 4,4’-Dichloroazobenzene, are expected to play a central role in the development of promising technological innovations in the near future. These include chemical sensing, organic transistors, and cell signaling . The power of azobenzenes in biology is exemplified by vision restoration and photactivation of neural signaling .

Properties

IUPAC Name

bis(4-chlorophenyl)diazene
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InChI

InChI=1S/C12H8Cl2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H
Source PubChem
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InChI Key

XHQLXCFUPJSGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2
Source PubChem
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DSSTOX Substance ID

DTXSID701305943
Record name 1,2-Bis(4-chlorophenyl)diazene
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Molecular Weight

251.11 g/mol
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Physical Description

Solid; [MSDSonline]
Record name 4,4'-Dichloroazobenzene
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Vapor Pressure

0.0000657 [mmHg]
Record name 4,4'-Dichloroazobenzene
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CAS No.

1602-00-2
Record name 1,2-Bis(4-chlorophenyl)diazene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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